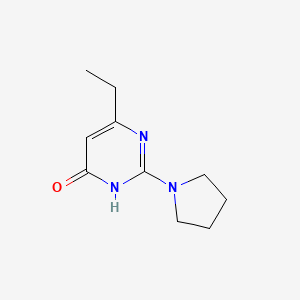![molecular formula C18H20N4 B12493534 N-[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]ethanamine](/img/structure/B12493534.png)
N-[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYLAMINE is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYLAMINE typically involves a multi-step process. One common method is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the following steps:
Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from benzyl chloride and sodium azide, while the alkyne precursor can be prepared from phenylacetylene.
Cycloaddition Reaction: The azide and alkyne precursors are reacted in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, to form the triazole ring.
Functionalization: The resulting triazole compound is then functionalized with an ethylamine group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, such as halides, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
(2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYLAMINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new triazole-based compounds with potential pharmaceutical applications.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYLAMINE involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, leading to inhibition or
Propiedades
Fórmula molecular |
C18H20N4 |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
N-[(2-benzyl-5-phenyltriazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C18H20N4/c1-2-19-13-17-18(16-11-7-4-8-12-16)21-22(20-17)14-15-9-5-3-6-10-15/h3-12,19H,2,13-14H2,1H3 |
Clave InChI |
MWLYPUHZURMRKF-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1=NN(N=C1C2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


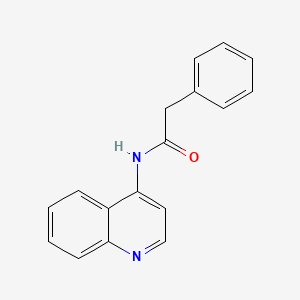
![2-hydrazinyl-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12493457.png)

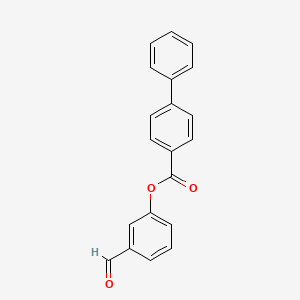
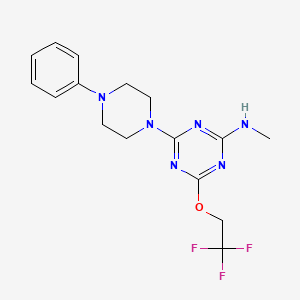
![2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B12493478.png)
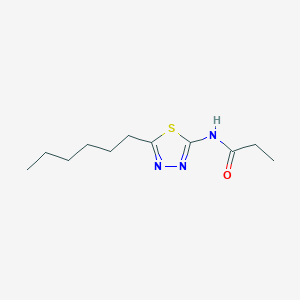
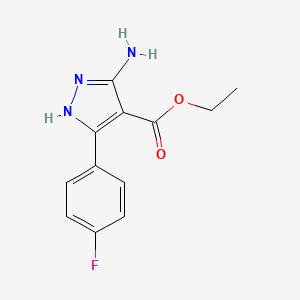
![2-[(4-chlorobenzyl)sulfanyl]-N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B12493501.png)
![N-cyclopropyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12493506.png)
![3-(3-chlorophenyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B12493511.png)
![7-(3,4-dimethoxyphenyl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12493512.png)
![5-(2-chlorophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12493514.png)
